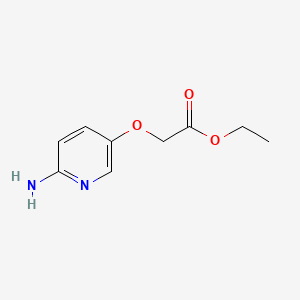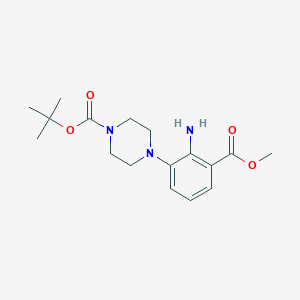
tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate is a chemical compound with the molecular formula C10H13BrN2O2. It is a derivative of pyridine and contains a bromine atom at the 4-position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromopyridine-2-carboxylic acid. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) followed by room temperature conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar laboratory procedures with scale-up considerations, ensuring proper handling and safety measures due to the presence of bromine and other reactive intermediates.
化学反応の分析
Types of Reactions
tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridines.
Oxidation: Products include pyridine N-oxides.
Reduction: Products include reduced pyridine derivatives.
Coupling Reactions: Products include biaryl compounds.
科学的研究の応用
tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate is used in various scientific research applications:
作用機序
The mechanism of action of tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate involves its interaction with molecular targets through its functional groups. The bromine atom and the carbamate group can participate in various chemical interactions, influencing the reactivity and binding properties of the compound. Specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems .
類似化合物との比較
Similar Compounds
tert-Butyl (4-bromopyridin-2-yl)carbamate: Similar structure but lacks the isobutyl group.
tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate: Similar structure with different substitution on the pyridine ring.
Uniqueness
tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate is unique due to the presence of both tert-butyl and isobutyl groups, which can influence its chemical reactivity and physical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
特性
IUPAC Name |
tert-butyl N-(4-bromopyridin-2-yl)-N-(2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-10(2)9-17(13(18)19-14(3,4)5)12-8-11(15)6-7-16-12/h6-8,10H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDADFKWKXJMRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=NC=CC(=C1)Br)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














